molecular formula C20H24O2Sn B12666729 (Acetoxy)cyclohexyldiphenylstannane CAS No. 69642-26-8

(Acetoxy)cyclohexyldiphenylstannane

Cat. No.: B12666729
CAS No.: 69642-26-8
M. Wt: 415.1 g/mol
InChI Key: NUMBPFVAIKYWBB-UHFFFAOYSA-M
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Description

(Acetoxy)cyclohexyldiphenylstannane is an organotin compound characterized by a central tin atom bonded to a cyclohexyl group, two phenyl groups, and an acetoxy (-OAc) substituent. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and biomedical research. The acetoxy group in this compound enhances its reactivity and solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No.

69642-26-8

Molecular Formula

C20H24O2Sn

Molecular Weight

415.1 g/mol

IUPAC Name

[cyclohexyl(diphenyl)stannyl] acetate

InChI

InChI=1S/C6H11.2C6H5.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h1H,2-6H2;2*1-5H;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

NUMBPFVAIKYWBB-UHFFFAOYSA-M

Canonical SMILES

CC(=O)O[Sn](C1CCCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetoxy)cyclohexyldiphenylstannane typically involves the reaction of cyclohexyldiphenylstannane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Cyclohexyldiphenylstannane+Acetic Anhydride(Acetoxy)cyclohexyldiphenylstannane+By-products\text{Cyclohexyldiphenylstannane} + \text{Acetic Anhydride} \rightarrow \text{(Acetoxy)cyclohexyldiphenylstannane} + \text{By-products} Cyclohexyldiphenylstannane+Acetic Anhydride→(Acetoxy)cyclohexyldiphenylstannane+By-products

Industrial Production Methods

Industrial production of (Acetoxy)cyclohexyldiphenylstannane involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Acetoxy)cyclohexyldiphenylstannane undergoes various chemical reactions, including:

    Oxidation: The acetoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form cyclohexyldiphenylstannane.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of cyclohexyldiphenylstannane.

    Substitution: Formation of various substituted organotin compounds.

Scientific Research Applications

(Acetoxy)cyclohexyldiphenylstannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Acetoxy)cyclohexyldiphenylstannane involves its interaction with molecular targets through the acetoxy group. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tin atom in the compound can also form coordination complexes with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The acetoxy group’s influence on chemical properties can be contextualized by comparing (Acetoxy)cyclohexyldiphenylstannane to other acetoxy-bearing compounds, even if they belong to different chemical classes. Below is a detailed analysis:

Substituent Effects on NMR Profiles

  • Punctaporonin L (C₁₇H₂₆O₅) : Features an acetoxy group at C-2 (δC 71.4, δH 1.94), which distinguishes it from its deacetoxy analog, punctaporonin K. The absence of the acetoxy group in punctaporonin K leads to a methylene signal at C-2 (δC 32.9, δH 1.57–1.94) instead .

Stereochemical and Functional Group Variations

  • Trigonosins A/B and Trigonothyrines F/G: These diterpenoids from T. thyrsoideum share a carbon skeleton substituted with a 9,13,14-orthobenzoate and β-oriented hydroxy/acetoxy groups at C-3, C-4, and C-4. The acetoxy groups enhance stability and influence intermolecular interactions, similar to how the acetoxy group in the stannane may modulate its coordination chemistry .
  • Trigocherrierin A: Lacks a chlorine atom but retains the 9,13,14-orthobenzoate moiety. This highlights how minor substituent changes (e.g., Cl vs. OAc) can drastically alter biological activity and reactivity—a principle applicable to organotin derivatives .

Comparative Data Table

Compound Core Structure Key Substituents Notable NMR Shifts (δC/δH) Biological/Functional Role
(Acetoxy)cyclohexyldiphenylstannane Organotin Cyclohexyl, Ph₂, OAc Not reported Catalyst, polymer stabilizer
Punctaporonin L Diterpenoid OAc at C-2 C-2: 71.4; OAc: 170.2, 21.4 Antimicrobial (inferred)
Trigonosin A Diterpenoid β-OAc at C-3/C-4/C-5 C-3/C-4/C-5: ~70–75 Cytotoxic
Trigocherrierin A Diterpenoid 9,13,14-Orthobenzoate, β-OH/OAc Orthobenzoate: ~165–170 (C=O) Anti-inflammatory

Key Research Findings

  • Positional Sensitivity: The acetoxy group’s position (e.g., C-2 in punctaporonin L vs. C-3 in trigonosins) significantly impacts electronic environments and bioactivity. For organotins, substituent placement could dictate catalytic efficiency or toxicity .
  • Synergistic Effects: Compounds with multiple acetoxy groups (e.g., trigonosins) exhibit enhanced stability and solubility compared to mono-substituted analogs. This suggests that (Acetoxy)cyclohexyldiphenylstannane’s single OAc group may limit its polarity relative to multi-OAc compounds .
  • Steric vs. Electronic Effects: In diterpenoids, β-oriented OAc groups minimize steric hindrance, favoring specific receptor interactions. For the stannane, the bulky cyclohexyl and phenyl groups may dominate steric effects, overshadowing electronic contributions from OAc .

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